1-Phenyl-2-propyl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
68922-11-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenylpropan-2-yl butanoate |
InChI |
InChI=1S/C13H18O2/c1-3-7-13(14)15-11(2)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 |
InChI Key |
ANJRGSHRMWLHFZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)OC(C)CC1=CC=CC=C1 |
density |
0.975-0.985 |
Other CAS No. |
68922-11-2 |
physical_description |
colourless oily liquid |
solubility |
insoluble in water; soluble in oils, organic solvents miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Propyl Butyrate and Analogues
Esterification Reaction Pathways
Esterification, at its core, involves the formation of an ester from a carboxylic acid and an alcohol. For a secondary alcohol like 1-phenyl-2-propanol (B48451), the reaction equilibrium and kinetics are key considerations.
Direct Esterification Approaches
The most traditional route to synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (butyric acid) with an alcohol (1-phenyl-2-propanol) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium-limited process, where the formation of water as a byproduct can drive the reverse reaction, hydrolysis, thereby reducing the ester yield. masterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: The alcohol's nucleophilic oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. masterorganicchemistry.com
Deprotonation: The final deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
To overcome the equilibrium limitations, the reaction is typically conducted using a large excess of one reactant (usually the more cost-effective alcohol) or by actively removing water from the reaction mixture as it forms, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.org While most primary and secondary alcohols are suitable for this reaction, tertiary alcohols are more susceptible to elimination side reactions. wikipedia.org
Transesterification Strategies (e.g., Vinyl Butyrate (B1204436) Substrates)
Transesterification is an alternative pathway where an existing ester reacts with an alcohol to form a new ester. This method is particularly effective when using specific ester substrates, such as vinyl esters, to drive the reaction to completion. When vinyl butyrate is used as the acyl donor to react with 1-phenyl-2-propanol or its analogues, the reaction is effectively irreversible. This is because the byproduct is vinyl alcohol, which immediately tautomerizes to acetaldehyde (B116499). The volatility of acetaldehyde prevents it from participating in a reverse reaction, thus shifting the equilibrium towards the product side.
Enzyme-catalyzed transesterification has been studied for structurally similar alcohols. In the resolution of (R,S)-1-phenylethanol, vinyl butyrate was found to yield the highest initial reaction rate compared to other vinyl esters. researchgate.net Similarly, studies on the transesterification of 2-phenyl-1-propanol (B72363) with vinyl butyrate have been conducted using cutinase, an enzyme that can perform reverse reactions like esterification in non-aqueous media. ipb.ptnih.gov The choice of acyl donor can significantly influence both the reaction rate and the enantioselectivity of the enzymatic process. mdpi.com For example, in the lipase-catalyzed resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, different vinyl esters showed varied enzyme activity and enantioselectivity, with vinyl propionate (B1217596) providing the highest E value. mdpi.com
| Acyl Donor | Enzyme Activity (μmol·g⁻¹·min⁻¹) |
|---|---|
| Vinyl Acetate (B1210297) | 89.6 ± 3.8 |
| Vinyl Propionate | 78.3 ± 3.2 |
| Vinyl Butyrate | 66.1 ± 4.1 |
| Vinyl Valerate | 45.2 ± 1.9 |
| Vinyl Caproate | 32.5 ± 2.6 |
Catalytic Synthesis Innovations
The development of advanced catalytic systems offers pathways to esters that are more efficient, selective, and environmentally benign than traditional methods. These can be classified into homogeneous, heterogeneous, and Lewis acid-catalyzed systems.
Homogeneous Catalysis in Ester Synthesis
Homogeneous catalysts, which operate in the same phase as the reactants, provide excellent activity and selectivity under mild reaction conditions. chinesechemsoc.org Recent advancements include the use of noble-metal and earth-abundant metal complexes. For instance, palladium-phosphine systems have been effectively used for the alkoxycarbonylation of alkenes to produce esters. researchgate.netresearchgate.net Dehydrogenative coupling reactions, catalyzed by complexes of metals like manganese, ruthenium, and iridium, allow for the synthesis of esters directly from alcohols, liberating hydrogen gas as the only byproduct. acs.orgelsevierpure.com This approach represents a highly atom-economical route. Manganese pincer complexes, for example, have been reported to catalyze the dehydrogenative cross-coupling of primary alcohols to form cross-esters without the need for an oxidant or hydrogen acceptor. elsevierpure.com
Heterogeneous Catalysis in Ester Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling. acs.orgacs.org Solid acid catalysts are widely employed for esterification. Macroporous ion-exchange resins, such as Amberlyst-35, have proven effective in catalyzing the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, achieving high equilibrium yields under optimized conditions. nih.gov The catalytic activity is influenced by factors such as catalyst loading, reaction temperature, and the molar ratio of reactants. nih.gov Other solid catalysts include zeolites, clays, and supported metal nanoparticles. acs.orgucl.ac.uk For example, a hydrotalcite-supported bimetallic catalyst (CuMn/HT) has been used for the aerobic oxidative esterification of α-hydroxy ketones with various alcohols. acs.org
| Catalyst Loading (wt%) | PM/AA Molar Ratio | Temperature (K) | Equilibrium Yield (%) |
|---|---|---|---|
| 5 | 1:3 | 353 | 72 |
| 10 | 1:1 | 353 | 55 |
| 10 | 1:2 | 353 | 68 |
| 10 | 1:3 | 353 | 78 |
| 10 | 1:4 | 353 | 78 |
| 15 | 1:3 | 353 | 78 |
Lewis Acid Catalyzed Transformations
Lewis acids function as effective catalysts in esterification by activating the carboxylic acid. mdpi.com A Lewis acid coordinates to the carbonyl oxygen, which withdraws electron density and renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. mdpi.comnih.gov Scandium(III) triflate is one example of a Lewis acid used in Fischer esterification. wikipedia.org In more complex transformations, Lewis acids are used in concert with other catalysts. For instance, the combination of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) with an N-heterocyclic carbene (NHC) catalyst has been shown to facilitate the annulation of enals with unsaturated ketoesters. nih.gov While this specific reaction forms a cyclopentanol, the underlying principle of Lewis acid activation of the carbonyl group is directly relevant to promoting esterification reactions under mild conditions. nih.gov
Transition Metal-Mediated Esterification
While direct transition metal-mediated esterification of 1-phenyl-2-propanol with butyric acid to form 1-phenyl-2-propyl butyrate is not extensively documented in readily available literature, the principles of transition metal catalysis are widely applied in ester synthesis. Generally, these reactions involve the activation of either the alcohol or the carboxylic acid by a metal center, facilitating nucleophilic attack. For instance, catalysts based on metals like nickel and copper have been developed for the enantioselective synthesis of chiral phosphines, which are crucial ligands in metal-catalyzed reactions. icjs.us This highlights the potential for developing specific transition metal catalysts for the direct esterification of secondary alcohols like 1-phenyl-2-propanol.
Biocatalytic Synthesis and Enzyme-Mediated Reactions
Biocatalysis, particularly using lipases, has emerged as a green and highly selective alternative for the synthesis of esters like this compound. mdpi.com These enzymatic methods offer mild reaction conditions, high specificity, and the potential for producing enantiomerically pure products. mdpi.com
Lipase-Catalyzed Esterification and Transesterification
Lipases are versatile enzymes that can catalyze both esterification and transesterification reactions. mdpi.com In the context of this compound synthesis, this involves the reaction of 1-phenyl-2-propanol with either butyric acid (esterification) or a butyrate ester (transesterification). mdpi.commasterorganicchemistry.com
Lipases such as those from Candida antarctica (Novozym 435) and Candida rugosa have been successfully employed for the synthesis of various aromatic esters. rsc.orgsci-hub.se For example, the synthesis of hexyl butyrate, an ester with a similar short-chain fatty acid, has been achieved with high conversion yields using immobilized Candida rugosa lipase (B570770). sci-hub.se The choice of enzyme is critical, as it significantly influences the reaction's enantioselectivity. tandfonline.com
Transesterification, the conversion of one ester to another, is another viable route. masterorganicchemistry.com Porcine pancreatic lipase (PPL) has been used in the transesterification of racemic 1-phenylethanol (B42297) with 2,2,2-trifluoroethyl butyrate, demonstrating that lipases can effectively catalyze the transfer of the butyrate group to a secondary benzylic alcohol. scispace.com
Enzyme Immobilization Techniques in Biocatalysis
To enhance their stability, reusability, and performance in organic solvents, lipases are often immobilized on solid supports. mdpi.comnih.gov Immobilization prevents enzyme aggregation and can lead to higher ester yields compared to free enzymes. mdpi.com
Common immobilization techniques include:
Adsorption: This method relies on the physical adsorption of the enzyme onto a support material. researchgate.net Hydrophobic supports like Diaion HP-20 have been used to immobilize Candida rugosa lipase for the synthesis of aromatic esters. sci-hub.se
Covalent aattaching: This involves the formation of covalent bonds between the enzyme and the support. researchgate.net
Entrapment: The enzyme can be encapsulated within a porous matrix, such as a sol-gel. rsc.org Sol-gel encapsulated lipases have been used for the kinetic resolution of aromatic secondary alcohols. rsc.org
Cross-linking: Enzyme molecules can be cross-linked to form aggregates. rsc.org
Immobilization has been shown to enhance the thermal stability of lipases and their resistance to deactivation by organic solvents. nih.govakjournals.com For instance, lipase B from Candida antarctica (CALB) shows improved thermal stability when immobilized. nih.gov
Kinetic and Thermodynamic Studies of Biocatalytic Processes
Understanding the kinetics and thermodynamics of lipase-catalyzed reactions is crucial for process optimization. The Ping-Pong Bi-Bi mechanism is a widely accepted kinetic model for lipase-catalyzed reactions, including esterification and transesterification. nih.govpsu.edu This model involves the formation of an acyl-enzyme intermediate.
Several factors influence the reaction kinetics:
Enzyme Loading: Increasing the enzyme concentration generally increases the reaction rate. researchgate.net
Substrate Concentration: The concentration of both the alcohol and the acyl donor affects the reaction rate. tandfonline.com
Temperature: Reaction rates typically increase with temperature up to an optimal point, beyond which the enzyme may denature. researchgate.net
Water Activity: In organic media, a certain amount of water is essential for enzyme activity, but excess water can promote the reverse hydrolysis reaction. tandfonline.comscilit.com
Thermodynamic studies, such as determining the Gibbs free energy (ΔG), can indicate the spontaneity of the esterification process. sci-hub.se For the synthesis of propyl-phenyl acetate, the esterification was found to be endothermic and spontaneous. researchgate.net
Solvent Effects in Enzymatic Reactions
The choice of organic solvent significantly impacts the activity and enantioselectivity of lipases. nih.govmdpi.com The hydrophobicity of the solvent, often quantified by its log P value, is a key parameter. mdpi.com
Generally, hydrophobic solvents with higher log P values are preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its active conformation. mdpi.comresearchgate.net In a study on the transesterification of 1-phenylpropan-2-ol, an increase in solvent hydrophilicity led to a decrease in enzyme activity and an increase in enantiomeric excess. nih.govresearchgate.net This suggests that less flexible enzyme conformations in hydrophilic solvents can lead to higher selectivity. nih.govresearchgate.net
However, the effect of the solvent can be complex and substrate-dependent. For the lipase-catalyzed resolution of racemic 2-octanol (B43104) and 1-phenylethanol, solvent hydrophobicity was found to have only a minor effect on the reaction rate, with high optical purity achieved in a variety of solvents. scispace.com
Asymmetric Synthesis and Enantioselective Pathways
The synthesis of single-enantiomer chiral compounds is of great importance, particularly in the pharmaceutical industry. scispace.com Asymmetric synthesis aims to produce a specific enantiomer in excess. icjs.us For this compound, which is a chiral molecule, enantioselective synthesis can be achieved through several strategies.
One of the most effective methods is the kinetic resolution of racemic 1-phenyl-2-propanol using lipases. tandfonline.comresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the esterified enantiomer. tandfonline.com The enantioselectivity of this process is highly dependent on the choice of lipase, acyl donor, solvent, and reaction temperature. tandfonline.comnih.govresearchgate.net
For example, the kinetic resolution of (R,S)-1-phenyl-1-propanol has been studied using various lipases and solvents, demonstrating that the selection of these parameters is crucial for achieving high enantiomeric excess. tandfonline.com
Besides enzymatic methods, other asymmetric catalytic approaches could potentially be applied. These include the use of chiral N-heterocyclic carbenes (NHCs) to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes. pnas.org While not directly demonstrated for this compound, these advanced catalytic systems highlight the ongoing development of novel enantioselective pathways for ester synthesis. pnas.orgrsc.org
Enantioselective Catalysis for Chiral Esters
The asymmetric synthesis of chiral esters, including analogues of this compound, frequently employs enantioselective catalysis to create specific stereoisomers. This approach introduces a chiral catalyst to a reaction between achiral or prochiral precursors, guiding the formation of one enantiomer over the other.
A notable method involves the use of palladium(II) catalysts for the enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. acs.orgscispace.com In this process, the allylic alcohol is first converted to a trichloroacetimidate (B1259523) intermediate. This intermediate then undergoes an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium catalyst, such as (Rp,S)-[COP-OAc]2, to yield the desired chiral ester. acs.org The efficiency of this catalysis is influenced by reaction temperature, with room temperature often providing a good balance between reaction rate and enantioselectivity. acs.org For instance, the synthesis of (R)-3-acetoxy-1-hexene at room temperature resulted in an 88% yield and 94% enantiomeric excess (ee). acs.org
Cooperative catalysis, combining a chiral isothiourea and a Brønsted acid, has also emerged as a powerful tool for the enantioselective synthesis of α-aryl-β2-amino esters. st-andrews.ac.uk This method facilitates the aminomethylation of arylacetic acid esters, yielding products in high yields and enantioselectivities. st-andrews.ac.uk
Furthermore, rhodium-catalyzed asymmetric hydroaminomethylation of α-alkyl acrylates provides an efficient route to γ-amino esters with good regio- and enantioselectivity. rsc.org The use of a rhodium catalyst with a chiral ligand like (R,R)-QuinoxP* has been shown to produce γ-amino esters with enantiomeric excesses up to 86%. rsc.org
Table 1: Enantioselective Catalytic Synthesis of Chiral Esters
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (Rp,S)-[COP-OAc]2 (Palladium) | (Z)-2-hexen-1-ol and Acetic Acid | (S)-3-acetoxy-1-hexene | 94 | 94 | acs.org |
| (R)-BTM and Benzoic Acid (Cooperative) | Phenylacetic acid ester | α-Aryl-β2-amino ester | 78 | 90 (95:5 er) | st-andrews.ac.uk |
| Rhodium-(R,R)-QuinoxP* | α-alkyl acrylate | γ-amino ester | - | up to 86 | rsc.org |
| Chiral PPY N-Oxides | Racemic α-aryl α-alkyl carboxylic esters | (S)-Ibuprofen ester | 93 | 94 | acs.org |
Note: The data presented is for reactions analogous to the synthesis of this compound.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule contains multiple stereocenters.
One approach involves the diastereoselective reduction of β-enamino esters to produce multisubstituted pyrrolidines. analis.com.my The reduction of an endocyclic β-enamino ester using sodium cyanoborohydride in the presence of an acid can lead to the formation of the desired products with moderate diastereoselectivity. analis.com.my The stereochemical outcome is influenced by steric interactions in the transition state. analis.com.my
Another strategy is the diastereoselective radical 1,4-ester migration mediated by samarium(II) diiodide (SmI2). This method allows for the reductive radical cyclization of acyclic esters to form stereodefined alkene hydrocarboxylation products. nih.gov The diastereoselectivity of this process is dependent on the conformation of the substrate, which directs the single electron transfer from SmI2. nih.gov
Furthermore, a one-pot, three-step, four-transformation approach has been developed for the synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.gov This metal-free method starts from commercially available materials and delivers products with three contiguous stereocenters in good to high yields and diastereoselectivity. nih.gov
Table 2: Diastereoselective Synthesis of Ester Analogues
| Method | Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed reduction with NaBH3CN | Endocyclic β-enamino ester | Multisubstituted pyrrolidine | Moderate | - | analis.com.my |
| SmI2-mediated radical cyclization | α-carbomethoxy δ-lactone | Alkene hydrocarboxylation product | 3:1 | 76 | nih.gov |
| One-pot reaction | Phenylsulfonylacetonitrile, aldehyde, etc. | 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ester | High | Good to High | nih.gov |
Note: The data presented is for reactions analogous to the synthesis of this compound.
Kinetic Resolution during Synthesis
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and esters. For instance, the lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol (B1198777) has been extensively studied. researchgate.net By optimizing reaction parameters such as the acyl donor, solvent, and temperature, high enantiomeric excess of the remaining (S)-enantiomer can be achieved. researchgate.net Novozym 435, a commercially available immobilized lipase B from Candida antarctica, has shown high enantioselectivity in these resolutions. researchgate.net
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiopure product. Chiral 4-pyrrolidinopyridine (B150190) (PPY) N-oxides have been reported to catalyze the DKR of racemic carboxylic esters, producing chiral α-aryl α-alkyl carboxylic esters in high yields and enantioselectivities. acs.orgacs.org This method has been successfully applied to the synthesis of esters of nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org
Chiral Brønsted acids have also been employed to catalyze kinetic resolutions through intramolecular transesterification. nih.gov For example, the kinetic resolution of α-substituted γ-hydroxy esters using a chiral phosphoric acid catalyst can provide the unreacted starting material in high optical purity. nih.gov
Table 3: Kinetic Resolution for the Synthesis of Chiral Esters and Precursors
| Method | Catalyst/Enzyme | Substrate | Product/Recovered Substrate | Enantiomeric Excess (ee, %) | Yield/Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Enantioselective Esterification | Novozym 435 | (R,S)-1-phenyl 1-propanol | (S)-1-phenyl 1-propanol | 95 | - | researchgate.net |
| Dynamic Kinetic Resolution | Chiral PPY N-Oxide | Racemic pentafluorophenol (B44920) ester | Chiral carboxylic ester | 99 | 91 | acs.org |
| Intramolecular Transesterification | Chiral Phosphoric Acid (TRIP) | Racemic α-substituted γ-hydroxy ester | Recovered trans-(+)-ester | 97 | 32 (recovered) | nih.gov |
Note: The data presented is for reactions analogous to the synthesis of this compound.
Stereochemical Investigations of 1 Phenyl 2 Propyl Butyrate
Chirality and Isomerism of 1-Phenyl-2-propyl Butyrate (B1204436)
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. restek.com Molecules possessing a chiral center, typically a carbon atom bonded to four different groups, can exist as a pair of enantiomers. gcms.cz These enantiomers are stereoisomers that are mirror images of each other. scribd.com
1-Phenyl-2-propyl butyrate possesses a chiral center at the second carbon of the propyl group, which is bonded to a hydrogen atom, a methyl group, a phenylmethyl group, and the butyrate ester group. Due to this chiral center, this compound exists as a racemic mixture of two enantiomers: (R)-1-phenyl-2-propyl butyrate and (S)-1-phenyl-2-propyl butyrate. uni.lu These enantiomers have identical chemical formulas and connectivity but differ in the spatial arrangement of the atoms around the chiral center. scribd.com While they share many physical properties, their interaction with other chiral molecules and with plane-polarized light can differ significantly. gcms.cz
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Stereochemistry | Racemic |
| Optical Activity | (+/-) |
Enantioselective Separation Methodologies
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a crucial process in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. mdpi.com Various techniques have been developed for the enantioselective separation of chiral compounds like this compound.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Resolution
Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. nih.gov For compounds like this compound, a chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, can be employed. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification. For instance, a study on the separation of glycidyl (B131873) butyrate enantiomers, a structurally related compound, demonstrated successful resolution using a Chiralcel OD-H column with a mobile phase of hexane (B92381) and 2-propanol. indexcopernicus.com Similar principles can be applied to the separation of this compound enantiomers.
Gas Chromatography (GC): Chiral GC is another effective method for separating volatile chiral compounds. researchgate.net This technique often employs capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. restek.comgcms.cz The enantiomers of this compound, being relatively volatile, can be separated based on their differential interactions with the chiral stationary phase as they pass through the column. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving optimal separation. gcms.cz
Application of Enantioselective Membranes for Chiral Separation
Enantioselective membranes offer a promising alternative for chiral separation due to their potential for continuous operation and lower energy consumption compared to chromatography. nih.govnih.gov These membranes are designed to selectively transport one enantiomer over the other.
The development of enantioselective membranes often involves incorporating a chiral selector into a polymer matrix. tandfonline.com For a compound like this compound, a membrane could be fabricated using a chiral polymer or by embedding a chiral selector that can interact specifically with one of its enantiomers. For example, research has been conducted on cellulose acetate (B1210297) butyrate membranes for the chiral separation of (R,S)-2-phenyl-1-propanol, a structurally similar alcohol. researchgate.net These membranes demonstrated the ability to preferentially permeate one enantiomer, achieving significant enantiomeric excess. researchgate.net The principle of creating chiral recognition sites within the membrane structure is key to this separation process. tandfonline.com
Development of Chiral Derivatization Reagents for Analytical Resolution
Chiral derivatization is an indirect method for separating enantiomers. This approach involves reacting the racemic mixture with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. researchgate.net Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard, non-chiral chromatographic techniques. sci-hub.se
For this compound, a suitable CDR would react with the ester functional group, or more commonly, the precursor alcohol (1-phenyl-2-propanol) would be derivatized before esterification. sigmaaldrich.com A variety of chiral derivatizing reagents are available, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and 1-(9-fluorenyl)ethyl chloroformate (FLEC). sigmaaldrich.com The choice of reagent depends on the functional group present in the analyte and the analytical method to be used. sci-hub.se After derivatization, the resulting diastereomeric products can be separated by conventional HPLC or GC, and the relative amounts of each enantiomer in the original mixture can be determined. researchgate.net
Stereochemical Outcomes in Synthetic Transformations
Controlling the stereochemical outcome of a chemical reaction is a fundamental goal in modern organic synthesis, particularly when targeting a specific enantiomer of a chiral molecule.
Control of Stereocenter Formation
The synthesis of a single enantiomer of this compound requires a stereoselective synthesis strategy. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymes.
Enzymatic Resolution: One common approach is the kinetic resolution of a racemic precursor, such as 1-phenyl-2-propanol (B48451). Lipases are frequently used enzymes for this purpose, as they can selectively catalyze the esterification or hydrolysis of one enantiomer at a much faster rate than the other. acs.org For example, a lipase (B570770) could be used to selectively acylate (R)-1-phenyl-2-propanol with butyric acid or an activated butyrate derivative, leaving the (S)-1-phenyl-2-propanol unreacted. The resulting ester, (R)-1-phenyl-2-propyl butyrate, can then be separated from the unreacted alcohol.
Asymmetric Synthesis: Alternatively, the chiral center can be established through an asymmetric reaction. For instance, the asymmetric reduction of a prochiral ketone, such as 1-phenyl-2-propanone, using a chiral reducing agent or a catalyst can yield an enantiomerically enriched 1-phenyl-2-propanol. This chiral alcohol can then be esterified to produce the desired enantiomer of this compound.
Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. bath.ac.uk After the desired stereocenter is created, the auxiliary is removed. While more complex, this method can provide high levels of stereocontrol.
The ability to control the formation of the stereocenter in this compound is essential for accessing its individual enantiomers, which is critical for investigating their distinct properties and potential applications.
Influence of Reaction Conditions on Enantiomeric Excess
The enantiomeric excess (ee) of this compound produced through biocatalytic methods is highly dependent on the specific reaction conditions employed. Parameters such as temperature, solvent, and reaction time can significantly impact the stereoselectivity of the enzymatic process, thereby influencing the final enantiomeric purity of the product.
In enzyme-catalyzed reactions, particularly those involving lipases for the synthesis of chiral esters, the reaction medium and temperature play a crucial role in modulating enzyme activity and enantioselectivity. For instance, studies on the esterification of related compounds have shown that the choice of solvent can dramatically affect the conversion rates and the enantiomeric excess of both the product and the remaining substrate. Research on the lipase-catalyzed esterification of (R,S)-flurbiprofen demonstrated that the highest conversion and enantiomeric excess of the substrate were achieved in 1,2-dichloroethane (B1671644) (DCE), highlighting the solvent's role in creating a favorable microenvironment for the enzyme. nih.gov
Temperature is another critical factor. While higher temperatures can increase the reaction rate, they may have a detrimental effect on the enzyme's stability and enantioselectivity. It has been observed in some lipase-catalyzed esterifications that a moderate temperature range is often optimal for achieving a high enantiomeric excess of the product. nih.gov For example, in the kinetic resolution of (R,S)-flurbiprofen, the optimal temperature range for achieving high conversion, product enantiomeric excess, and enantiomeric ratio was found to be between 37 and 45 °C. nih.gov
The effect of reaction time on the enantiomeric excess is also a key consideration. As the reaction progresses, the concentrations of reactants and products change, which can influence the equilibrium of the reaction and potentially lead to a decrease in enantioselectivity. In the case of the esterification of (R,S)-flurbiprofen with different alcohols, the enantiomeric excess of the product remained relatively constant over time with methanol (B129727) and ethanol, but slightly decreased with n-propanol and n-butanol. nih.gov
The following tables, adapted from studies on analogous lipase-catalyzed esterifications, illustrate the potential influence of various reaction conditions on the enantiomeric excess. While this data is not specific to this compound, it provides valuable insight into the general principles that would govern its stereoselective synthesis.
Table 1: Effect of Different Solvents on the Enantioselective Esterification of a Chiral Acid
| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| Dichloromethane (DCM) | 50.2 | 80.5 | 79.8 | 49.6 |
| 1,2-Dichloroethane (DCE) | 52.8 | 89.2 | 94.7 | 62.7 |
| Diisopropyl ether (DIPE) | 45.1 | 68.9 | 85.1 | 35.8 |
| Toluene | 48.7 | 75.4 | 88.9 | 42.1 |
Data adapted from a study on (R,S)-flurbiprofen esterification. nih.gov
Table 2: Influence of Temperature on the Enantioselective Esterification
| Temperature (°C) | Alcohol | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| 25 | n-Butanol | 38.9 | 58.2 | 92.5 | 45.1 |
| 37 | n-Butanol | 42.1 | 65.4 | 92.1 | 50.3 |
| 45 | n-Butanol | 44.3 | 73.2 | 91.8 | 58.9 |
Data adapted from a study on (R,S)-flurbiprofen esterification. nih.gov
These findings underscore the importance of optimizing reaction conditions to achieve the desired stereochemical outcome in the synthesis of chiral esters like this compound. The interplay between solvent, temperature, and reaction time is complex, and a systematic investigation of these parameters would be essential for developing an efficient and highly enantioselective synthesis process.
Mechanistic Reaction Studies
Fundamental Reaction Mechanisms of Ester Formation
The creation of the ester linkage in 1-phenyl-2-propyl butyrate (B1204436) from its precursors, 1-phenyl-2-propanol (B48451) and a butyric acid derivative, is predominantly achieved through nucleophilic acyl substitution. The specific pathway is often facilitated by catalysis, which activates the carboxylic acid derivative toward nucleophilic attack.
In the context of acid-catalyzed esterification, also known as Fischer esterification, proton transfer is a critical initial step. wikipedia.orgmasterorganicchemistry.com This reaction typically uses a carboxylic acid (butyric acid) and an alcohol (1-phenyl-2-propanol) with a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The mechanism involves a series of reversible proton transfer steps. masterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen of butyric acid by the acid catalyst. masterorganicchemistry.combyjus.com This initial proton transfer is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of 1-phenyl-2-propanol. wikipedia.orgmasterorganicchemistry.com Following the nucleophilic attack and formation of a tetrahedral intermediate, further proton transfers occur. byjus.com One of the hydroxyl groups is protonated to form a good leaving group (water), which is subsequently eliminated. masterorganicchemistry.com The final step is the deprotonation of the newly formed ester, which regenerates the acid catalyst. byjus.com The entire process is an equilibrium, and can be driven toward the product ester by removing water or using an excess of one reactant. wikipedia.orgmasterorganicchemistry.com
Key Stages of Proton-Transfer in Fischer Esterification:
Protonation of Carbonyl Oxygen: Activates the carbonyl group. byjus.com
Proton Transfer from Attacking Alcohol: A proton is transferred from the oxonium ion formed after the alcohol's attack. wikipedia.orgbyjus.com
Protonation of a Hydroxyl Group: Creates a water leaving group. wikipedia.org
Deprotonation of Protonated Ester: Yields the final ester product and regenerates the catalyst. byjus.com
Nucleophilic acyl substitution is the cornerstone mechanism for the formation of esters like 1-phenyl-2-propyl butyrate. masterorganicchemistry.comlibretexts.org This pathway involves a nucleophile attacking the carbonyl carbon of an acyl compound, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Addition: The nucleophile, in this case the oxygen atom of the alcohol 1-phenyl-2-propanol, attacks the electrophilic carbonyl carbon of a butyric acid derivative (e.g., butanoyl chloride or acid-activated butyric acid). fiveable.melibretexts.org This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged, tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen reforms the C=O double bond, and in the process, a leaving group is expelled. libretexts.org If starting from butanoyl chloride, the leaving group is a chloride ion. libretexts.orgscribd.com In Fischer esterification, the leaving group is water, which is formed after a proton transfer. masterorganicchemistry.com
Hydrolysis Mechanisms of this compound
Hydrolysis is the reverse reaction of esterification, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acids or bases, or mediated by enzymes. libretexts.org
Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. libretexts.orgwikipedia.org The reaction is an equilibrium that is initiated by the protonation of the ester's carbonyl oxygen, which activates it for nucleophilic attack by water. wikipedia.orgchemguide.co.uk A tetrahedral intermediate is formed, and following proton transfers, the alcohol (1-phenyl-2-propanol) is eliminated. chemguide.co.uk To ensure the reaction goes to completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is an irreversible process that goes to completion. wikipedia.orgchemguide.co.uk It involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion (1-phenyl-2-propoxide) as the leaving group. masterorganicchemistry.comwikipedia.org The resulting butyric acid quickly deprotonates the alkoxide, leading to the final products: sodium butyrate (a carboxylate salt) and 1-phenyl-2-propanol. masterorganicchemistry.comlibretexts.org The base is a reactant in stoichiometric amounts, not a catalyst. wikipedia.org
| Hydrolysis Type | Catalyst/Reagent | Key Features | Products |
| Acidic | Dilute Acid (e.g., H₂SO₄) | Reversible equilibrium; requires excess water for completion. libretexts.orgchemguide.co.uk | Butyric acid and 1-phenyl-2-propanol. libretexts.org |
| Alkaline | Base (e.g., NaOH) | Irreversible; goes to completion. wikipedia.orgchemguide.co.uk | A carboxylate salt (e.g., sodium butyrate) and 1-phenyl-2-propanol. libretexts.org |
This table provides a summary of the key differences between acid- and base-catalyzed chemical hydrolysis pathways for esters.
Enzymes, particularly lipases and esterases, are highly efficient biocatalysts for ester hydrolysis. nih.govnih.gov These reactions are often noted for their high chemo-, regio-, and enantioselectivity. nih.govacs.org The hydrolysis of esters similar to this compound, such as other aryl butyrates and acetates of secondary phenyl alcohols, has been studied using various enzymes. eie.grnih.govftb.com.hr
The generally accepted mechanism for these enzymes, which are serine hydrolases, involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the active site. The hydrolysis proceeds via a two-step "ping-pong" mechanism:
Acylation of the Enzyme: The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (1-phenyl-2-propanol) and forming an acyl-enzyme intermediate.
Deacylation of the Enzyme: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which breaks down to release the carboxylic acid (butyrate) and regenerate the free enzyme. researchgate.net
Studies on various lipases and esterases have demonstrated different efficiencies and selectivities. For instance, pig liver esterase (PLE) and lipases from Candida and Pseudomonas species are frequently used. acs.orgftb.com.hrcdnsciencepub.com Research on the hydrolysis of 1-phenyl-2-propyl acetate (B1210297) and 1-phenyl-2-pentyl acetate has shown that enzymes can exhibit a strong preference for one enantiomer, making enzymatic resolution a valuable synthetic tool. ftb.com.hrresearchgate.netgoogle.com
Table of Enzymatic Hydrolysis Data for Related Esters
| Enzyme | Substrate | Key Finding | Reference |
|---|---|---|---|
| Recombinant Pig Liver Esterase (rPLE) | (R,S)-1-phenyl-2-propyl acetate | The expressed enzyme showed different enantioselectivity compared to commercial native preparations. | ftb.com.hr |
| Lipase (B570770) from T. thermohydrosulfuricus | 1-phenyl-2-propyl-acetate | The enzyme converted esters of secondary alcohols and showed very low enantioselectivity (E ≥ 1) for this substrate. | nih.gov |
| Mutated Esterase | 1-phenyl-2-propyl acetate | All tested mutant enzymes showed a preference for the (S)-enantiomer. | google.com |
| Lipase (LipS) | 1-phenyl-2-butylacetate and 1-phenyl-2-pentylacetate | High selectivity was observed, yielding the (R)-alcohols with ≥96% enantiomeric excess (ee). | uni-hamburg.de |
This table presents selected research findings on the enzymatic hydrolysis of esters structurally related to this compound, highlighting enzyme source, substrate, and key outcomes.
Intermediates and Transition State Analysis
The mechanisms of both ester formation and hydrolysis are characterized by the passage through high-energy transition states and the formation of short-lived intermediates.
The central species in both acid- and base-catalyzed nucleophilic acyl substitution is the tetrahedral intermediate . libretexts.orgmasterorganicchemistry.com This species features an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. libretexts.org In base-catalyzed hydrolysis, this intermediate is an alkoxide. masterorganicchemistry.com In acid-catalyzed pathways, the intermediate is neutral, having added a molecule of water or alcohol across the protonated carbonyl. byjus.com The stability and fate of this intermediate dictate the reaction's progress. Its collapse by ejecting a leaving group is the rate-determining step in some cases. masterorganicchemistry.com
In enzymatic hydrolysis by serine hydrolases, an additional covalent intermediate, the acyl-enzyme intermediate , is formed. researchgate.net Here, the butyryl group of the substrate is temporarily attached to the serine residue of the enzyme. The formation and subsequent hydrolysis of this intermediate are key to the catalytic cycle.
Transition state analysis, often supported by kinetic studies and computational modeling, provides insight into the energy barriers of these reactions. epa.govacs.org For a nucleophilic acyl substitution, the transition state involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbonyl π-bond. wikipedia.org The geometry is believed to be a perpendicular arrangement where the nucleophile approaches the carbonyl carbon out of the plane of the acyl group. acs.org Mechanistic studies using kinetic modeling and analysis of reaction conditions can help determine the activation energies associated with these transition states, providing a deeper understanding of the reaction kinetics. researchgate.netbeilstein-journals.org
Advanced Analytical Methodologies for Characterization
Spectroscopic Characterization of Molecular Structure
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1-Phenyl-2-propyl butyrate (B1204436). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as a primary identification test for this compound (FEMA No. 3197). fao.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide unambiguous evidence of the compound's connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons of the phenyl group, signals corresponding to the propyl chain protons, and characteristic shifts for the protons on the butyrate moiety.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the propyl and butyrate groups confirm the carbon skeleton.
A summary of expected NMR data is presented below.
| Technique | Purpose | Expected Observations for 1-Phenyl-2-propyl butyrate |
| ¹H NMR | Identifies proton environments and neighboring protons. | Signals for phenyl group (aromatic region), methine proton adjacent to the oxygen, and methylene (B1212753) and methyl protons of the propyl and butyrate chains. |
| ¹³C NMR | Identifies unique carbon environments. | Characteristic peak for the ester carbonyl carbon (~173 ppm), peaks for aromatic carbons, and signals for aliphatic carbons in the upfield region. |
| 2D NMR (e.g., COSY, HSQC) | Establishes proton-proton and proton-carbon correlations. | Cross-peaks confirm the connectivity between adjacent protons and directly bonded proton-carbon pairs, verifying the isomeric structure. |
Mass Spectrometry (MS) for Structural Elucidation (e.g., High-Resolution MS, LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₃H₁₈O₂. fao.orgthegoodscentscompany.com HRMS would confirm this composition by matching the measured mass to the calculated exact mass (206.1307 Da).
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with Gas Chromatography, MS provides separation and identification of volatile compounds. In electron ionization (EI) mode, this compound would produce a characteristic fragmentation pattern. While a specific spectrum for this isomer is not widely published, analogous compounds like α-methylbenzyl butyrate show predictable fragmentation, including a prominent peak for the benzoyl cation (m/z 105) and fragments related to the loss of the butyrate group. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile samples or complex mixtures, LC-MS/MS offers high sensitivity and specificity. After a soft ionization process (e.g., ESI), the parent ion (m/z 207.13 for [M+H]⁺) can be isolated and fragmented to produce a daughter ion spectrum, which serves as a structural fingerprint for confirmation.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by several strong absorptions. spectroscopyonline.com For this compound, the most significant peaks would be the C=O stretching vibration of the ester group, typically found in the range of 1750-1735 cm⁻¹. researchgate.net Additionally, strong C-O stretching bands are expected in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic C-H and aliphatic C-H stretching vibrations would also be visible above and below 3000 cm⁻¹, respectively.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography is the primary method for analyzing volatile flavor and fragrance compounds like this compound. JECFA specifications indicate that the purity of this compound should be at least 99%, as determined by GC. fao.org
Purity Analysis: Using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID), the area percent of the main peak corresponding to this compound can be calculated to determine its purity. cabidigitallibrary.org
Identification: The retention time of the compound under specific GC conditions serves as an identifying characteristic. When coupled with a mass spectrometer (GC-MS), definitive identification is achieved. chemicalbook.com
The table below outlines typical GC parameters for the analysis of related esters.
| Parameter | Typical Value/Condition | Purpose |
| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | Separation of volatile components. cabidigitallibrary.org |
| Carrier Gas | Helium | Inert mobile phase. |
| Injector | Split/Splitless, ~220-250 °C | Vaporization of the sample. |
| Oven Program | Initial temp ~50-70 °C, ramp to ~250 °C | Elution of compounds based on boiling point and polarity. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) or Identification (MS). |
Liquid Chromatography (LC) for Non-Volatile Components
While GC is often preferred for this volatile ester, High-Performance Liquid Chromatography (LC) serves as a valuable alternative, particularly for analyzing potential non-volatile impurities or for methods involving derivatization.
Reversed-Phase HPLC: A common LC method would involve a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water. Detection using a UV detector would be effective due to the UV absorbance of the phenyl group. This method can be used for purity assessment and to quantify the compound in various matrices.
Chiral Chromatography: Since this compound is a chiral compound, existing as a racemic mixture, chiral LC can be employed to separate its enantiomers. This is particularly important in biochemical or toxicological studies where enantiomers may exhibit different biological activities.
Advanced Sample Preparation Techniques for Analytical Studies
Effective sample preparation is a prerequisite for reliable and accurate analytical results. For a compound like this compound, this often involves strategies to enhance its detectability and to isolate it from interfering matrix components.
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic or detection characteristics. sci-hub.se For esters and related compounds, derivatization can enhance volatility for gas chromatography (GC) analysis or introduce a chromophore or fluorophore for improved detection by high-performance liquid chromatography (HPLC). sci-hub.se
While this compound itself is an ester, understanding derivatization is crucial when analyzing its potential precursors or degradation products, such as carboxylic acids or alcohols. Common derivatization strategies that could be relevant in the broader analytical context of this compound include:
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound for GC analysis. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. mdpi.com
Esterification: For acidic analytes, conversion to esters (e.g., methyl or isobutyl esters) can improve their chromatographic behavior. mdpi.com Isobutyl chloroformate is a reagent used for this purpose. mdpi.com
Acylation: This involves introducing an acyl group. For amino acids, N-acylation is a common technique. google.com
The choice of derivatization reagent and reaction conditions depends on the functional groups present in the target analyte and the analytical technique being employed. sci-hub.se The ideal derivatization agent should react selectively and completely, producing a stable derivative without generating interfering by-products. mdpi.com
Table 2: Common Derivatization Approaches
| Derivatization Type | Reagent Example | Purpose | Analytical Technique |
| Silylation | BSTFA | Increase volatility and thermal stability mdpi.com | GC-MS mdpi.comnih.gov |
| Esterification | Isobutyl chloroformate | Improve chromatographic behavior of acids mdpi.com | GC-MS |
| Acylation | N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Enhance detection and modify retention google.com | HPLC, LC-MS |
Extracting the analyte of interest from a complex sample matrix is a critical step in many analytical procedures. The choice of extraction method depends on the properties of the analyte and the matrix.
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the partitioning of a solute between two immiscible liquid phases. acs.org For a compound like this compound, LLE can be used to isolate it from aqueous samples. The selection of an appropriate organic solvent is key to achieving high extraction efficiency. Solvents like dichloromethane, diethyl ether, and n-pentane are commonly used for extracting organic compounds from aqueous solutions. drpress.orgegetipdergisi.com.tr
The efficiency of LLE can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase (which can affect the ionization state of acidic or basic impurities), and the number of extraction steps. researchgate.net For example, in the analysis of related compounds, samples are often extracted multiple times with an organic solvent, and the combined organic phases are then dried and concentrated before analysis. wiley-vch.de
Solid-Phase Microextraction (SPME)
SPME is a modern, solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample, either from the headspace above the sample or by direct immersion. superchroma.com.tw It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net
For the analysis of esters and other flavor and fragrance compounds in various matrices, headspace SPME (HS-SPME) is frequently employed. mdpi.comactapol.net The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS) and combinations like Carboxen/PDMS. superchroma.com.twactapol.net
The extraction efficiency in SPME is affected by parameters such as extraction time, temperature, and sample agitation. researchgate.netmdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. superchroma.com.tw
Table 3: Comparison of Extraction Methods
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a coated fiber superchroma.com.tw |
| Solvent Usage | Requires significant volumes of organic solvents drpress.org | Solvent-free or minimal solvent use superchroma.com.tw |
| Sample Volume | Typically larger sample volumes | Suitable for small sample volumes |
| Selectivity | Dependent on solvent choice and pH adjustment | Dependent on fiber coating material actapol.net |
| Common Applications | Isolation from aqueous matrices egetipdergisi.com.tr | Analysis of volatile and semi-volatile compounds researchgate.netmdpi.com |
| Automation | Can be automated but is often a manual process | Easily automated mdpi.com |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations can predict molecular geometry, energy levels, and the nature of chemical bonds. For molecules structurally similar to 1-phenyl-2-propyl butyrate (B1204436), such as butyrophenone (B1668137), these methods have been used to analyze molecular ion formation and fragmentation. nih.govjst.go.jpresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules. DFT studies can elucidate electron density distribution, molecular electrostatic potential, and the nature of intramolecular interactions that dictate the molecule's reactivity and physical properties.
In studies of related ketones like butyrophenone, quantum chemical calculations using DFT at the M06-2X/6-31+G(d,p) level of theory have been performed to analyze charge and spin density distributions of molecular and fragment ions. nih.govjst.go.jp Such analyses are crucial for understanding reactions in mass spectrometry. nih.gov The excited states and charge density of the molecular ion of butyrophenone were estimated using time-dependent DFT (TDDFT). jst.go.jp This theoretical approach helps to understand how and where ionization occurs, for example, by identifying that the π-electrons in the phenyl group and the n-electrons in the carbonyl group are most susceptible to being released from the molecule. jst.go.jp
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
The analysis of frontier orbitals is essential for predicting the most probable sites for electrophilic and nucleophilic attacks. For the related compound butyrophenone, TDDFT calculations were used to determine the excitation energies associated with electronic transitions between molecular orbitals. nih.govjst.go.jp For instance, the transition from HOMO-4 to LUMO in butyrophenone, corresponding to an excitation energy of 7.83 eV, is linked to the ionization of the carbonyl group. nih.govresearchgate.net The HOMO orbital indicates that π-electrons in the phenyl group and n-electrons in the carbonyl group are prone to be released. jst.go.jp Conversely, the LUMO orbital shows an electron deficiency, indicating where an incoming electron is likely to reside. jst.go.jp
Below is a table of calculated excitation energies for electronic transitions in the neutral molecule butyrophenone, a compound structurally related to 1-phenyl-2-propyl butyrate, calculated with TDDFT at the M06-2X/6-31+G(d,p) level. jst.go.jp
| Transition | Excitation Energy (eV) | Oscillator Strength | Configuration |
|---|---|---|---|
| HOMO-1 (39) → LUMO (41) | 6.62 | 0.0000 | Singlet-A |
| HOMO-1 (39) → LUMO+1 (42) | 6.68 | 0.5075 | Singlet-A |
| HOMO-1 (39) → LUMO+3 (44) | 7.37 | 0.0300 | Singlet-A |
| HOMO-2 (38) → LUMO+4 (45) | 7.74 | 0.0299 | Singlet-A |
| HOMO-4 (36) → LUMO (41) | 7.83 | 0.0479 | Singlet-A |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. acs.org It provides a localized picture of the electron density, describing the charge distribution in terms of lone pairs and bonds. NBO analysis is valuable for understanding charge transfer interactions and hyperconjugative effects that contribute to molecular stability.
For butyrophenone, NBO analysis was performed at the M06-2X/6-31+G(d,p) level to estimate the charge and spin density distributions of its molecular ion. jst.go.jpresearchgate.net This analysis helps to pinpoint the localization of charge and spin on specific atoms, which is fundamental to explaining fragmentation patterns observed in mass spectrometry. researchgate.net The investigation of charge and spin density via NBO analysis provides a detailed chemical picture of the molecular ion's structure and reactivity. nih.govresearchgate.net
Molecular Dynamics and Conformational Analysis
The conformational landscape of a molecule describes the collection of its stable conformations and the energetic pathways for interconversion between them. For flexible molecules, this landscape can be complex. Computational methods are used to explore this landscape by identifying low-energy conformers.
Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to simulate the motion and behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govtandfonline.com
A typical MD simulation involves several steps. csic.es First, the system is subjected to energy minimization to remove any unfavorable contacts or geometries. csic.es The system is then gradually heated to a desired temperature and the pressure is adjusted. csic.es Following this equilibration phase, a production simulation is run for a specified length of time, from which various properties and dynamic events can be analyzed. csic.es While specific MD simulation studies on this compound are not prominent in the literature, this methodology is the standard approach to investigate the dynamic conformational preferences and intermolecular interactions of such a molecule in different environments. nih.gov
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design and for understanding enzyme-substrate interactions by predicting the binding mode and affinity of a substrate within the active site of an enzyme. nih.govacs.org In the context of this compound, an ester, molecular docking simulations with lipases and esterases can provide valuable insights into its enzymatic hydrolysis. These enzymes catalyze the cleavage of ester bonds, and understanding the specifics of these interactions at a molecular level is crucial for applications in biocatalysis and the design of novel enzymes. nih.gov
While direct molecular docking studies on this compound are not extensively available in the public domain, significant understanding can be derived from studies on structurally analogous compounds. Research on substrates with similar phenyl, alkyl, and ester moieties provides a strong basis for predicting the binding behavior of this compound.
The prediction of how this compound binds within the catalytic site of an enzyme, such as a lipase (B570770) or an esterase, is crucial for understanding its potential as a substrate. The active site of these enzymes typically consists of a catalytic triad (B1167595) (commonly Ser-His-Asp) and an oxyanion hole, which stabilizes the transition state during catalysis. nih.govmdpi.com The substrate specificity is largely determined by the shape, size, and hydrophobicity of the binding pocket that accommodates the acyl and alcohol parts of the ester. mdpi.comnih.gov
A pertinent case study involves the computational analysis of Pseudomonas fluorescens esterase (PFE) and its interaction with bulky chiral substrates like 1-phenyl-2-pentyl acetate (B1210297). researchgate.netacs.org This substrate is structurally similar to this compound, featuring a phenyl group and an alkyl chain attached to the alcohol moiety of the acetate ester. Docking simulations with PFE have shown that the orientation of such substrates in the active site is critical for catalysis. uni-greifswald.de For instance, mutations in the active site, such as F158L and F198A, were shown to increase the hydrolysis of 1-phenyl-2-pentyl acetate by creating more space for the bulky phenyl group. acs.orgresearchgate.net
Based on these analogous studies, it can be predicted that this compound would bind to an esterase or lipase in a manner that positions its ester group for nucleophilic attack by the catalytic serine. The phenyl and propyl groups would likely be accommodated in specific hydrophobic pockets within the active site. The precise orientation would be influenced by steric factors, with the enzyme's structure dictating the preferred conformation of the bound substrate. sdu.edu.cn
Studies with Candida antarctica lipase B (CaLB), a widely used biocatalyst, have also provided insights into the binding of various esters. acs.orgresearchgate.netnih.gov The active site of CaLB is known to be surrounded by mobile α-helices that can adopt different conformations to accommodate a wide range of substrates. nih.gov For a substrate like this compound, it is anticipated that the butyrate portion would occupy the acyl-binding pocket, while the 1-phenyl-2-propyl group would fit into the alcohol-binding pocket. The phenyl ring, due to its hydrophobicity, would likely interact with nonpolar amino acid residues.
The following table summarizes the predicted binding characteristics of this compound within a hypothetical lipase/esterase active site, based on data from analogous systems.
| Component of this compound | Predicted Binding Pocket/Region | Key Interacting Residue Types |
| Butyrate (acyl) group | Acyl-binding pocket near the catalytic serine | Glycine (B1666218), Alanine (forming the oxyanion hole) |
| Ester linkage | Catalytic triad (Ser-His-Asp) | Serine (for nucleophilic attack) |
| Phenyl group | Hydrophobic pocket (alcohol-binding site) | Phenylalanine, Tryptophan, Leucine, Valine |
| Propyl group | Hydrophobic region of the alcohol-binding site | Leucine, Isoleucine, Valine |
This table is a predictive representation based on analogous molecular docking studies.
The stability of the enzyme-substrate complex is governed by a network of intermolecular interactions. ukm.my For this compound, these interactions would primarily include hydrophobic interactions and, to a lesser extent, hydrogen bonding.
Hydrophobic Interactions: The nonpolar nature of the phenyl and propyl groups of this compound suggests that hydrophobic interactions will be the dominant force in the binding of the alcohol moiety. nih.gov The active sites of lipases and esterases contain numerous hydrophobic amino acid residues that create pockets to accommodate such nonpolar groups. nih.gov In studies with pancreatic lipase, hydrophobic interactions were identified as key contributors to the binding of various ligands. nih.govmdpi.com Similarly, research on PFE has highlighted the role of phenylalanine residues in creating a hydrophobic surface within the alcohol-binding pocket. researchgate.net It is therefore highly probable that the phenyl ring of this compound would engage in π-π stacking or other hydrophobic interactions with aromatic residues like phenylalanine or tryptophan in the enzyme's active site. The propyl group would also be stabilized by van der Waals forces with aliphatic side chains of residues such as leucine, isoleucine, and valine. mdpi.com
Hydrogen Bonding: While hydrophobic interactions are expected to be predominant for the larger nonpolar parts of the molecule, hydrogen bonding plays a critical role in the catalytic process itself. sdu.edu.cn The ester's carbonyl oxygen will form hydrogen bonds with the amide groups of amino acids in the oxyanion hole (often glycine and alanine). frontiersin.org This interaction polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the catalytic serine, and stabilizes the negative charge that develops on the oxygen atom in the tetrahedral intermediate state. sdu.edu.cn
The following table details the predicted intermolecular interactions between this compound and a hypothetical lipase/esterase active site.
| Interaction Type | Substrate Moiety Involved | Potential Interacting Enzyme Residues | Significance |
| Hydrophobic (π-π stacking) | Phenyl group | Phenylalanine, Tryptophan, Tyrosine | Orientation and stabilization of the phenyl ring in a hydrophobic pocket. |
| Hydrophobic (van der Waals) | Propyl group | Leucine, Isoleucine, Valine, Alanine | Anchoring the alkyl chain within the active site. |
| Hydrogen Bonding | Carbonyl oxygen of the ester | Glycine, Alanine (oxyanion hole) | Stabilization of the tetrahedral intermediate during catalysis. |
| Covalent (transient) | Carbonyl carbon of the ester | Serine (catalytic triad) | Formation of the acyl-enzyme intermediate. |
This table is a predictive representation based on analogous molecular docking studies.
Derivatization and Chemical Modification Studies
Synthesis of Structurally Related Derivatives
The synthesis of derivatives related to 1-phenyl-2-propyl butyrate (B1204436) can be approached through several established chemical strategies, primarily involving modifications at the ester linkage or the core phenylpropyl scaffold.
One of the most direct methods is through esterification . By reacting 1-phenyl-2-propanol (B48451) with various acyl donors, a wide range of esters can be formed. Enzymatic synthesis using hydrolases like cutinase in non-aqueous systems has been shown to be effective for producing various alkyl butyrates. nih.govjmb.or.kr For example, studies on the synthesis of alkyl butyrates have demonstrated that enzymes such as Rhodococcus cutinase can catalyze the esterification between an alcohol and butyric acid. nih.govjmb.or.kr The substrate preference can vary depending on the alcohol's chain length, with research showing high conversion rates for alcohols like 1-hexanol (B41254) and 1-butanol. nih.govjmb.or.kr Another powerful method is Steglich esterification, which uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method is advantageous as it proceeds under mild, room-temperature conditions, which is suitable for sensitive substrates. nih.govresearchgate.net It has been successfully used to synthesize resveratrol (B1683913) butyrate esters from resveratrol and butyric acid. nih.govresearchgate.net
Alternatively, derivatives can be synthesized by modifying the precursor, 1-phenyl-2-propylamine. Techniques such as reductive amination or alkylation of a phenyl-substituted ketone precursor are common. rsc.org For instance, amine-substituted derivatives of 1-phenyl-2-aminopropane have been prepared to explore their biological activities. rsc.org
The table below summarizes potential synthetic routes for creating derivatives structurally related to 1-phenyl-2-propyl butyrate.
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Type of Derivative Produced | Relevant Research Example |
|---|---|---|---|---|
| Enzymatic Esterification | 1-Phenyl-2-propanol, Butyric Acid | Immobilized Cutinase (e.g., Rcut) | Varying Alkyl Esters | Synthesis of short-chain alkyl butyrates using immobilized Rhodococcus cutinase. nih.govjmb.or.kr |
| Steglich Esterification | 1-Phenyl-2-propanol, Butyric Acid | EDC, DMAP | Butyrate Ester | Synthesis of resveratrol butyrate esters. nih.govresearchgate.net |
| Alkylation of Amine | 1-Phenyl-2-propylamine | Alkyl Halides | N-alkylated Phenylpropylamines | Preparation of amine-substituted derivatives of 1-phenyl-2-aminopropane. rsc.org |
| Reductive Amination | 1-Phenyl-2-propanone, Butylamine | Reducing Agent (e.g., NaBH3CN) | N-butyl Phenylpropylamines | General method for synthesizing substituted amines. rsc.org |
Investigation of Ester Cleavage Mechanisms for Butyrate Release
The cleavage of the ester bond in this compound is a critical process, particularly in biological contexts where the release of butyric acid may be the intended function. This hydrolysis can occur through both chemical and enzymatic pathways.
Enzymatic Hydrolysis In biological systems, ester bonds are readily cleaved by a ubiquitous class of enzymes known as esterases. researchgate.net These include carboxylesterases, lipases, and cutinases, which are found in various tissues such as the liver, kidneys, and plasma. acs.orgacs.org The esterase-mediated strategy is so pervasive that it is frequently used in the design of prodrugs to improve bioavailability, where an ester linkage masks a polar functional group until it is cleaved in vivo. researchgate.netacs.orgacs.org
The general mechanism for enzyme-catalyzed hydrolysis, for example by a serine hydrolase, involves a catalytic triad (B1167595) (e.g., Ser-His-Asp). nih.gov The process occurs in two main steps:
Acylation : The serine residue's hydroxyl group performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (1-phenyl-2-propanol) and forming a covalent acyl-enzyme intermediate. nih.govnih.gov
Deacylation : A water molecule, activated by a histidine residue, attacks the acyl-enzyme intermediate. This creates a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (butyric acid) and regenerate the free enzyme. nih.gov For many lipases, the deacylation step is rate-limiting. nih.gov
Studies on butyrate prodrugs like pivaloyloxymethyl butyrate (AN-9) and tributyrin (B1683025) confirm that esterase-mediated hydrolysis is an effective mechanism for releasing butyric acid intracellularly. drugbank.comnih.govaacrjournals.org The efficiency of cleavage can be influenced by the structure of the ester. For instance, research on platinum-based prodrugs showed that a butyrate ester was efficiently cleaved both chemically and enzymatically, whereas bulkier ester groups were more resistant to hydrolysis. nih.gov
Chemical Hydrolysis The ester bond can also be broken through non-enzymatic chemical hydrolysis, which is typically catalyzed by an acid or a base.
Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. The ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk The reaction is reversible and generally does not proceed to completion unless a large excess of water is used. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : Heating an ester with a dilute aqueous alkali, such as sodium hydroxide (B78521), results in hydrolysis. chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk This method is generally preferred for its high yield and simpler product separation. chemguide.co.uk
The table below contrasts the different mechanisms of ester cleavage.
| Cleavage Mechanism | Conditions | Key Features | Products |
|---|---|---|---|
| Enzymatic Hydrolysis | Physiological pH, presence of esterases/lipases | Highly efficient, forms acyl-enzyme intermediate. nih.govnih.gov Common in biological systems for prodrug activation. researchgate.netacs.org | Butyric Acid + 1-Phenyl-2-propanol |
| Acid-Catalyzed Hydrolysis | Heat, excess water, strong acid catalyst (e.g., HCl) | Reversible reaction, reverse of esterification. libretexts.orgchemguide.co.uk | Butyric Acid + 1-Phenyl-2-propanol |
| Base-Catalyzed Hydrolysis (Saponification) | Heat, aqueous base (e.g., NaOH) | Irreversible reaction, goes to completion. libretexts.orgchemguide.co.uk | Butyrate Salt + 1-Phenyl-2-propanol |
Functionalization and Advanced Molecular Construction using this compound as a Precursor
Beyond creating simple derivatives, this compound can serve as a scaffold or precursor for the synthesis of more complex molecules. This involves leveraging the reactivity of its distinct chemical moieties: the phenyl ring, the ester group, and the alkyl chain.
The phenyl ring is a primary site for functionalization via electrophilic aromatic substitution. The alkyl group attached to the ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to these positions. A notable example of such a reaction is the nitration of phenylalkyl esters. Ozone-mediated nitration of methyl phenylacetate (B1230308) with nitrogen dioxide has been shown to produce a remarkably high yield of the ortho-nitro derivative, a valuable precursor in organic synthesis. epa.gov This type of methodology could potentially be applied to this compound to introduce functional groups like nitro (-NO₂) or halogens on the aromatic ring, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The functionalization of phenols and their derivatives through ortho-alkylation is another well-established strategy that highlights the reactivity of the aromatic ring. rsc.org
The ester group itself can be a site for transformation. Transesterification, where the butyrate group is exchanged for a different acyl group or the phenylpropyl group is exchanged for a different alcohol, can be used to build diversity. More advanced applications could involve the reduction of the ester to yield two separate alcohol molecules or its reaction with Grignard reagents to form tertiary alcohols.
While the alkyl backbone is generally less reactive, modern synthetic methods offer potential pathways for its modification. For example, transition-metal catalysis has enabled the functionalization of C-H bonds, although this remains a challenging transformation. Inspired by palladium-catalyzed processes where alkenes are transformed into Pd-alkyl species that can undergo further reactions like aminoarylation or carbonylation, one could envision future strategies where the core skeleton of this compound is modified. acs.org
The use of polymer-supported precursors in synthesis offers a streamlined approach where a phenylalkyl alcohol is attached to a resin, modified, and then cleaved to yield a functionalized product. snmjournals.org This technique could be adapted to prepare a library of functionalized 1-phenyl-2-propyl derivatives for various applications.
Biochemical Pathways and Molecular Interactions
Enzymatic Specificity Towards 1-Phenyl-2-propyl Butyrate (B1204436)
While direct enzymatic studies on 1-phenyl-2-propyl butyrate are not extensively documented, the substrate specificities of various hydrolases and lipases for structurally analogous esters provide significant insights into its potential biochemical fate. Carboxylic ester hydrolases (EC 3.1.1.1) are a broad class of enzymes that catalyze the cleavage of ester bonds, with a general preference for water-soluble esters of short-chain carboxylic acids. nih.gov Lipases (EC 3.1.1.3), a subclass of esterases, act at the interface of lipid and water. frontiersin.org
The enzymatic hydrolysis of esters is highly dependent on the structure of both the acyl (butyrate) and the alcohol (1-phenyl-2-propanol) moieties. Studies on various esterases and lipases demonstrate a wide range of activities towards related compounds.
For instance, the thermostable esterase EstDZ2 has been shown to be highly active in the hydrolysis of aryl-substituted butyric acid esters. eie.gr Its activity on phenyl-butyrate suggests that the butyrate portion of this compound is a viable substrate for certain esterases. eie.gr The table below shows the conversion of phenyl-butyrate by EstDZ2 over time.
Interactive Data Table: Hydrolysis of Phenyl-Butyrate by EstDZ2
| Time (minutes) | Conversion (%) |
|---|---|
| 5 | 26 |
| 10 | 35 |
| 15 | 41 |
| 30 | 40 |
| 60 | 43 |
Data sourced from a study on the substrate specificity of EstDZ2. eie.gr
Furthermore, lipases from thermophilic bacteria exhibit activity on structurally similar substrates. A lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus was tested against a range of esters, including those with secondary alcohol moieties. nih.gov While its activity was highest for phenyl acetate (B1210297), it also demonstrated the ability to hydrolyze (R,S)-1-phenylethyl acetate and (R,S)-2-phenyl-1-propyl acetate, indicating that the phenylalkyl structure is recognized by the enzyme's active site. nih.gov
Interactive Data Table: Substrate Specificity of Lipase from T. thermohydrosulfuricus
| Substrate | Relative Activity (%) |
|---|---|
| Phenyl acetate | 100 |
| (R,S)-1-Phenylethyl acetate | 0.873 |
| (R,S)-2-Phenyl-1-propyl acetate | 2.761 |
| (R,S)-1-Indanol acetate | 3.731 |
Relative activity calculated based on initial rates of hydrolysis. nih.gov
The compound this compound contains a stereocenter at the second carbon of the propyl group, meaning it exists as (R) and (S) enantiomers. Many hydrolases and lipases exhibit stereoselectivity, preferentially hydrolyzing one enantiomer over the other. This property is widely exploited for the kinetic resolution of racemic mixtures. mdpi.com
Studies on the hydrolysis of racemic acetates of similar secondary alcohols reveal significant enantioselectivity. For example, a lipase from T. thermohydrosulfuricus showed high enantioselectivity (E > 200) for the hydrolysis of (R,S)-octane-2-yl acetate and moderate enantioselectivity for (R,S)-1-phenylethyl acetate (E = 35, favoring the R-Enantiomer). nih.gov Similarly, research on recombinant pig liver esterase (rPLE) and its mutants has demonstrated enantioselectivity in the hydrolysis of (R,S)-1-phenyl-2-propyl acetate. google.comftb.com.hr These findings strongly suggest that the enzymatic hydrolysis of racemic this compound would also be stereoselective, yielding an optically enriched alcohol and unreacted ester. The degree and sense of this selectivity would, however, be specific to the particular enzyme used. acs.orgtandfonline.comnih.gov
Molecular-Level Interactions in Biological Systems
Upon hydrolysis, this compound releases 1-phenyl-2-propanol (B48451) and butyrate. Butyrate, a short-chain fatty acid, is a well-studied molecule with profound effects on cellular physiology, acting as both an energy source and a signaling molecule. nih.govnih.gov
Butyrate and its derivatives are known to have pleiotropic effects, influencing a wide range of biological processes, including inflammation, cell proliferation, and intestinal homeostasis. nih.govmdpi.com These compounds are recognized as key mediators of gut health and have been investigated for their potential in managing various conditions. scienceopen.com
One of the primary mechanisms of butyrate action is the inhibition of histone deacetylases (HDACs). scienceopen.comphysiology.org By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of a large number of genes. scienceopen.com This epigenetic modulation is central to many of butyrate's observed biological effects. nih.gov
Furthermore, butyrate serves as a crucial energy source for colonocytes and enhances the integrity of the intestinal barrier by upregulating the expression of tight junction proteins. nih.govmdpi.com Studies using in vitro models with porcine intestinal epithelial cells (IPEC-J2) have shown that butyrate derivatives can significantly increase transepithelial electrical resistance (TEER), an indicator of barrier function. mdpi.comresearchgate.net Butyrate also exerts anti-inflammatory effects, in part by inhibiting the activation of NF-κB and modulating cytokine production. mdpi.complos.org
The role of butyrate as a gene expression modulator has been extensively studied in various in vitro models. scienceopen.com As an HDAC inhibitor, butyrate can induce widespread changes in the transcriptome, affecting pathways related to cell cycle arrest, differentiation, and apoptosis. physiology.org
In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line, have demonstrated that butyrate transcriptionally activates the promoter of the NHE3 gene, which is involved in sodium and water absorption. physiology.org Similarly, in adult erythroid cells, butyrate selectively induces the transcriptional activation of the embryonic rho-globin gene, highlighting its potential to reactivate fetal hemoglobin expression. nih.gov
A genome-wide study on human colonic mucosa treated with butyrate revealed differential expression of approximately 500 genes. plos.org Pathway analysis showed that butyrate primarily upregulates genes involved in fatty acid oxidation, the electron transport chain, and oxidative stress pathways. plos.orgscienceopen.com
Interactive Data Table: Selected Gene Pathways Regulated by Butyrate in Human Colonic Mucosa
| Biological Pathway | Regulation | Key Genes/Processes Affected |
|---|---|---|
| Fatty Acid Metabolism | Upregulated | Increased fatty acid oxidation |
| Electron Transport Chain | Upregulated | Enhanced oxidative phosphorylation |
| Oxidative Stress | Upregulated | Regulation of glutathione (B108866) metabolism, NO synthesis |
| Inflammation | Downregulated | Inhibition of NF-κB activation |
| Epithelial Integrity | Upregulated | Increased expression of tight junction proteins |
Compiled from studies on butyrate-induced transcriptional changes. plos.orgscienceopen.comresearchgate.net
These molecular interactions underscore the significant biological activity of the butyrate moiety. While this compound itself is a distinct chemical entity, its potential biological effects are likely dominated by the release of butyrate following enzymatic hydrolysis in biological systems.
Future Research Directions and Theoretical Advancements
Emerging Trends in the Synthesis of Chiral Esters
The synthesis of chiral esters is undergoing a transformation, with a strong emphasis on developing more efficient, selective, and environmentally friendly methods. Key trends include the advancement of organocatalysis, the use of biocatalysis, and the adoption of innovative technologies like flow chemistry.
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. chiralpedia.com This approach offers an alternative to traditional metal-based catalysts and has been successfully applied to a variety of reactions. chiralpedia.combeilstein-journals.org Recent developments have focused on creating novel chiral catalysts that facilitate highly selective additions, cycloadditions, and cross-coupling reactions. chiralpedia.com For instance, Jørgensen–Hayashi-type catalysts have proven effective in the atroposelective synthesis of axially chiral styrenes through Michael additions to alkynals. beilstein-journals.org The continuous development of new organocatalysts, including N-heterocyclic carbenes and chiral Brønsted acids, is expanding the toolkit for synthesizing complex chiral molecules. beilstein-journals.org
Biocatalysis, employing enzymes to catalyze chemical reactions, is another rapidly growing area. Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic alcohols or the hydrolysis of racemic esters to produce enantiomerically pure compounds. acs.org The predictability of lipase (B570770) enantio-preference, often following Kazlauskas's rule, makes them valuable tools in organic synthesis. acs.org Furthermore, acyltransferases that can function in aqueous environments are emerging, offering new possibilities for transesterification reactions. acs.org The use of whole-cell biocatalysts, which can co-express multiple enzymes, allows for efficient multi-step syntheses, as demonstrated in the production of chiral alcohols. acs.org
Flow chemistry is gaining traction as a technology that provides exceptional control over reaction parameters such as temperature, pressure, and reagent concentration. afjbs.com This enhanced control improves safety, scalability, and reproducibility, making it particularly suitable for optimizing and scaling up the synthesis of chiral esters. afjbs.com The integration of in-line analytical techniques with flow chemistry systems accelerates the development and optimization of new synthetic routes. afjbs.com
A significant trend is the development of recyclable heterogeneous catalysts. For example, new supported chiral heterogeneous ligands have been synthesized by immobilizing chiral amino oxazoline (B21484) ligands on functionalized mesoporous silica (B1680970) (SBA-15). acs.org These catalysts have demonstrated high yields and enantioselectivities in copper-catalyzed asymmetric allylic oxidation and can be recovered and reused multiple times without a significant loss of activity, representing a step forward in green chemistry. acs.org
| Catalyst Type | Key Advantages | Example Application |
| Organocatalysts | Metal-free, high selectivity | Atroposelective synthesis of chiral styrenes |
| Biocatalysts (e.g., Lipases) | Mild reaction conditions, high enantioselectivity | Kinetic resolution of racemic alcohols and esters |
| Heterogeneous Catalysts | Recyclable, improved sustainability | Asymmetric allylic oxidation of olefins |
Novel Analytical Techniques for Complex Chemical Structures
The precise characterization of complex molecules like 1-Phenyl-2-propyl butyrate (B1204436) is crucial for understanding their properties and function. Advances in analytical instrumentation are providing more detailed insights into molecular structure and conformation.
Mass spectrometry (MS), particularly with advanced geometries like Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for detailed structural analysis. It allows for the dissection of molecular structures at the amino acid level in protein conjugates, providing precise mass and structural information. High-resolution mass spectrometry can also provide initial information on the success of a chemical synthesis and the number of conjugations by comparing the observed mass to the expected mass.
For separating highly complex samples, novel chromatographic techniques are being developed. Multi-2D Liquid Chromatography (LC x LC) is an innovative approach that uses two different columns with distinct separation properties in the second dimension. acs.org This setup can be tailored during the analysis based on the chemical nature of the compounds eluting from the first dimension, significantly increasing the peak capacity and orthogonality of the separation. acs.org
Advanced microscopy techniques are also pushing the boundaries of molecular imaging. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) has been used for real-time visualization of single coordination molecules. labmanager.com A recent innovation involves using a metal-atom tracer in HAADF-STEM to determine the conformational structures of complex and highly branched polynuclear coordination compounds. labmanager.com This technique is effective for both crystalline and amorphous compounds and holds promise for determining the structures of other complex macromolecules. labmanager.com
Cutting-edge analytical services now offer both targeted and non-targeted screening using a suite of advanced techniques, including LC-MS/MS, GC-MS, ICP-MS, and NMR, to detect both known and unknown substances. oxford-analytical.co.uk These services are crucial for identifying contaminants, impurities, and degradation products, as well as for characterizing complex formulations. oxford-analytical.co.uk
| Technique | Application | Key Advantage |
| Q-TOF Mass Spectrometry | Detailed molecular structural analysis | Precise mass and fragment ion information |
| Multi-2D Liquid Chromatography | Separation of highly complex mixtures | Increased peak capacity and orthogonality |
| HAADF-STEM with Metal Tracer | Imaging of complex macromolecular conformations | Applicable to both crystalline and amorphous samples |
| Advanced Screening Platforms | Comprehensive analysis of chemical compositions | Detection of known and unknown compounds |
Advanced Computational Approaches for Mechanistic Predictions
Computational chemistry has become an indispensable tool for predicting reaction mechanisms and understanding the behavior of complex molecules. grnjournal.us These methods provide detailed insights into reaction pathways, energy profiles, and molecular interactions that are often difficult to obtain through experiments alone. grnjournal.usnumberanalytics.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. numberanalytics.com It, along with other ab initio methods, solves the Schrödinger equation to describe the behavior of electrons in molecules, enabling the calculation of energies, thermodynamic properties, and the prediction of reaction pathways and transition states. numberanalytics.com These calculations are crucial for identifying intermediate species and transition states, providing information about energy barriers and the most probable reaction routes. grnjournal.us
Hybrid methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), combine the accuracy of quantum mechanics for a small, chemically active region with the efficiency of molecular mechanics for the larger system. grnjournal.us This approach is particularly useful for studying large systems like enzymes. grnjournal.us
Furthermore, computational tools are being developed to simulate the evolution of complex chemical mixtures. The Computational Brewing Application (COBRA), for instance, uses a rule-based approach to model the formation of oligomers by considering thousands of chemical reactions between constituents. escholarship.org This type of simulation is applicable to a wide range of organic mixtures where the starting components and reaction mechanisms can be proposed. escholarship.org
| Computational Method | Principle | Application in Ester Research |
| Density Functional Theory (DFT) | Solves the Schrödinger equation to describe electronic structure. | Predicts reaction pathways, transition states, and energies for esterification. |
| Machine Learning (ML) / AI | Uses algorithms to learn from data and make predictions. | Predicts reaction outcomes, optimizes conditions, and discovers new reaction pathways. |
| QM/MM | Combines quantum and classical mechanics. | Studies enzyme-catalyzed ester synthesis and hydrolysis. |
| Complex Mixture Simulation | Models the evolution of chemical mixtures based on reaction rules. | Predicts the formation of various ester products in a complex reaction environment. |
Development of Next-Generation Butyrate Ester Research Tools
Future research on butyrate esters, including 1-Phenyl-2-propyl butyrate, will benefit from the development of next-generation research tools aimed at improving production, analysis, and understanding their biological roles.
A key area of development is in the biosynthesis of butyrate esters. While biosynthesis offers a sustainable alternative to chemical synthesis, challenges such as the low catalytic efficiency and selectivity of alcohol acyltransferases (AATs) remain. researchgate.net Future research will focus on the protein molecular engineering of AATs to improve their performance for specific ester productions. researchgate.net Metabolic engineering of microorganisms like Clostridium tyrobutyricum is another promising avenue to create cell factories for the in vivo production of specific butyrate esters, potentially reducing the costs associated with substrate and enzyme supplementation. auburn.edu
The development of new butyric acid derivatives is also a significant research direction. extrapolate.com For instance, phenylalanine butyramide (B146194) (PBA), a synthetic, odorless butyrate-releasing compound, has been developed as a safer alternative to butyrate with potential applications in skincare. nih.gov Research into such derivatives aims to overcome the limitations of butyric acid itself, such as its unpleasant odor and short biological half-life. nih.govnih.gov Tributyrin (B1683025), an ester of butyric acid and glycerol, is another derivative that has been investigated for its potential to overcome the pharmacokinetic disadvantages of butyrate. nih.gov
Advanced analytical methods will continue to be crucial. Pharmacokinetic studies comparing different butyrate formulations, such as lysine (B10760008) butyrate, sodium butyrate, and tributyrin, are essential for understanding their bioavailability and informing therapeutic strategies. researchgate.net These studies help to determine which formulations deliver butyrate most effectively to the target sites in the body.
Finally, research into the applications of butyrate esters will expand. In the field of materials science, polyhydroxyalkanoates (PHAs) containing aromatic groups are being explored for their unique thermal and mechanical properties. mdpi.com The biosynthesis of these aromatic PHAs and the characterization of their properties will open up new possibilities for biodegradable and biocompatible materials. mdpi.com
| Research Area | Focus | Potential Impact |
| Biosynthesis | Engineering of enzymes and microorganisms. | More sustainable and cost-effective production of butyrate esters. |
| Derivative Development | Creation of novel butyrate compounds with improved properties. | Enhanced therapeutic and commercial applications. |
| Pharmacokinetic Studies | Comparison of the bioavailability of different formulations. | Optimization of delivery for therapeutic benefits. |
| Materials Science | Exploration of aromatic polyhydroxyalkanoates (PHAs). | Development of new biodegradable and biocompatible materials. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-Phenyl-2-propyl butyrate, and how can reaction efficiency be optimized?
- Methodology : The esterification of 2-phenylpropan-1-ol with butyric acid via acid catalysis (e.g., sulfuric acid) is a common approach. Optimization involves monitoring reaction kinetics using gas chromatography (GC) to track ester formation and adjusting molar ratios, temperature (typically 80–120°C), and catalyst concentration . Purity can be verified via GC-MS or NMR, with reference to spectral libraries (e.g., Adams, 2017) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- GC-MS : Retention index (RI) and mass fragmentation patterns should align with literature values (e.g., RI ~1483, CAS 80866-83-7) .
- NMR : Key signals include δ 0.95–1.05 ppm (triplet, butyrate methyl), δ 4.1–4.3 ppm (ester -CH2-O), and aromatic protons at δ 7.2–7.4 ppm .
- FT-IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ .
Q. What are the physicochemical properties of this compound, and how do experimental measurements compare to computational predictions?
- Data : Molecular weight = 206.28 g/mol (C13H18O2) . Boiling point and logP values can be modeled using software like EZ GC or compared to structurally similar esters (e.g., phenethyl butyrate, CAS 103-52-6) . Discrepancies between experimental and predicted data should be resolved via triplicate measurements and cross-referencing with PubChem or ChEMBL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity or stability data for this compound across studies?
- Methodology :
- Comparative Analysis : Replicate experiments under controlled conditions (e.g., pH, temperature) and validate using orthogonal techniques (e.g., HPLC vs. GC for purity checks) .
- Meta-Analysis : Systematically review literature for methodological differences (e.g., solvent systems, storage conditions) using tools like SciFinder or Reaxys .
- Degradation Studies : Assess stability via accelerated aging tests (40°C/75% RH) and identify degradation products using LC-MS .
Q. What strategies are recommended for studying the metabolic pathways or enzymatic interactions of this compound in biological systems?
- Methodology :
- In Vitro Assays : Use liver microsomes or recombinant enzymes (e.g., esterases) to track hydrolysis rates. Monitor metabolites via UPLC-QTOF-MS .
- Isotopic Labeling : Incorporate ¹³C or deuterium labels at the ester group to trace metabolic fate .
- Computational Modeling : Predict binding affinities with enzymes using molecular docking (e.g., AutoDock Vina) and validate with kinetic assays .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Analog Synthesis : Modify the phenyl or butyrate moiety systematically (e.g., halogenation, alkyl chain variation) .
- High-Throughput Screening : Test derivatives for bioactivity (e.g., antimicrobial, flavorant properties) using microplate assays and dose-response curves .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Data Validation & Ethical Considerations
Q. What protocols ensure reproducibility when reporting spectral or chromatographic data for this compound?
- Guidelines :
- Reference Standards : Use certified materials (e.g., Sigma-Aldrich, Chiron AS) for calibration .
- Metadata Documentation : Report instrument parameters (e.g., GC column: Rxi-5Sil MS, 30 m × 0.25 mm) and software settings .
- Open Data : Deposit raw spectra in repositories like Figshare or Zenodo for peer validation .
Q. How can researchers address ethical challenges when publishing contradictory findings related to this compound?
- Best Practices :
- Transparency : Disclose all experimental conditions and potential conflicts of interest .
- Preprints : Share preliminary data on platforms like bioRxiv for community feedback before journal submission .
- Collaboration : Engage in interdisciplinary peer review to identify overlooked variables (e.g., impurities, solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
